

analytical method validation for quantification of 1-(3,4-Difluorophenyl)ethylamine

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Compound of Interest

Compound Name:	[1-(3,4-Difluorophenyl)ethyl] (methyl)amine
CAS No.:	929972-66-7
Cat. No.:	B3019996

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Executive Summary

This guide details the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification (Assay) of 1-(3,4-Difluorophenyl)ethylamine (DFPEA).

DFPEA is a critical chiral intermediate in the synthesis of antiplatelet drugs such as Ticagrelor. Its quantification requires a method capable of handling the basicity of the primary amine while ensuring adequate sensitivity for the fluorinated phenyl ring.

Key Technical Challenges Addressed:

- Amine Tailing: Mitigation of silanol interactions using low pH mobile phases and base-deactivated stationary phases.
- UV Sensitivity: Optimization of detection wavelengths (215 nm) to capture the specific absorbance of the fluorinated benzene moiety.

- Regulatory Alignment: Full adherence to ICH Q2(R2) guidelines, emphasizing the "Lifecycle Management" approach to validation.

Chemical Context & Method Strategy

The Analyte

- Name: 1-(3,4-Difluorophenyl)ethylamine[1]

- Molecular Formula: C

H

F

N[1][2][3]

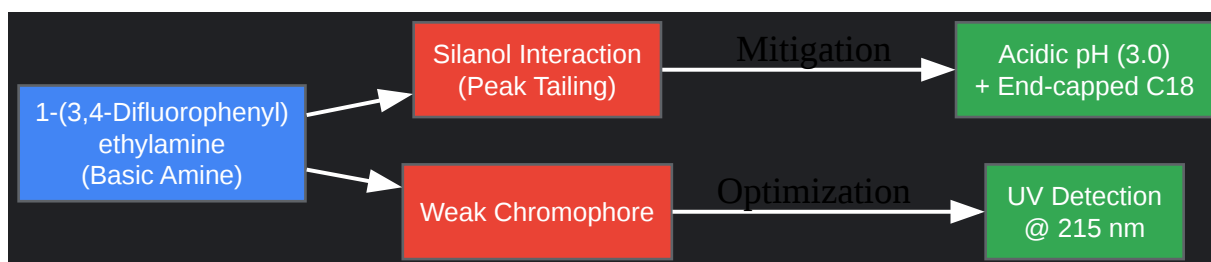
- MW: 157.16 g/mol [1][3]
- pKa: ~9.0 (Amine)
- Solubility: Soluble in Methanol, Acetonitrile; sparingly soluble in water (pH dependent).

The "Why" Behind the Method

The design of this protocol is governed by the physicochemical properties of DFPEA.

- Stationary Phase Selection: A C18 (Octadecylsilane) column is selected. Crucially, it must be "end-capped" or "base-deactivated" to minimize the interaction between the basic amine of DFPEA and residual silanol groups on the silica support, which causes peak tailing.
- Mobile Phase pH: We utilize an acidic buffer (pH 3.0).
 - Reasoning: At pH 3.0, the amine (pKa ~9.0) is fully protonated (). This prevents the "on-off" deprotonation equilibrium that leads to broad peaks and ensures the analyte remains polar enough to elute with good symmetry, while the hydrophobic phenyl ring interacts with the C18 chain.

- Detection: The difluorophenyl ring has limited conjugation. A wavelength of 215 nm is chosen to maximize signal-to-noise ratio, as opposed to the standard 254 nm which may lack sensitivity for low-level impurity detection.



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Figure 1: Strategic alignment of physicochemical properties with chromatographic conditions.

Experimental Protocol

Chromatographic Conditions

Parameter	Specification
Instrument	HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance)
Column	Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent
Column Temp	30°C \pm 2°C
Flow Rate	1.0 mL/min
Injection Vol	10 μ L
Detection	UV at 215 nm (Reference: 360 nm if PDA used)
Run Time	15 Minutes

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid (10%). Filter through 0.45 μm membrane.[4]

- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	90	10
8.0	40	60
10.0	40	60
10.1	90	10

| 15.0 | 90 | 10 |

Standard Preparation

- Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
- Stock Standard: Accurately weigh 50 mg of DFPEA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 $\mu\text{g/mL}$).
- Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Conc: 100 $\mu\text{g/mL}$).

Validation Procedures (ICH Q2(R2))

The validation follows the lifecycle approach.[5] The following parameters must be evaluated.

Specificity (Stress Testing)

Objective: Demonstrate that the method can separate the analyte from potential impurities and degradation products.

- Protocol: Expose the sample to stress conditions:
 - Acid (0.1N HCl, 60°C, 2 hrs)

- Base (0.1N NaOH, 60°C, 2 hrs)
- Oxidation (3% H₂O₂, RT, 2 hrs)
- Thermal (80°C, 24 hrs)
- Acceptance Criteria:
 - Peak Purity Index (via PDA) > 0.999 for the main peak.[6]
 - Resolution () > 1.5 between DFPEA and nearest impurity.

Linearity & Range

Objective: Verify the method response is linear across the Reportable Range.

- Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).
- Acceptance Criteria:
 - Correlation Coefficient () 0.999.
 - % y-intercept bias 2.0%.

Accuracy (Recovery)

Objective: Confirm the method measures the true value.

- Protocol: Spike known amounts of DFPEA into a placebo matrix (if available) or solvent at 3 levels (50%, 100%, 150%) in triplicate (total).
- Acceptance Criteria:
 - Mean Recovery: 98.0% – 102.0%.
 - % RSD of recovery
2.0%.[7]

Precision

- System Precision: 6 injections of Standard. (% RSD
1.0%).
- Method Precision (Repeatability): 6 independent preparations of the sample at 100% level. (% RSD
2.0%).
- Intermediate Precision: Repeat Method Precision on a different day, with a different analyst and column. (Overall % RSD
2.0%).

Robustness

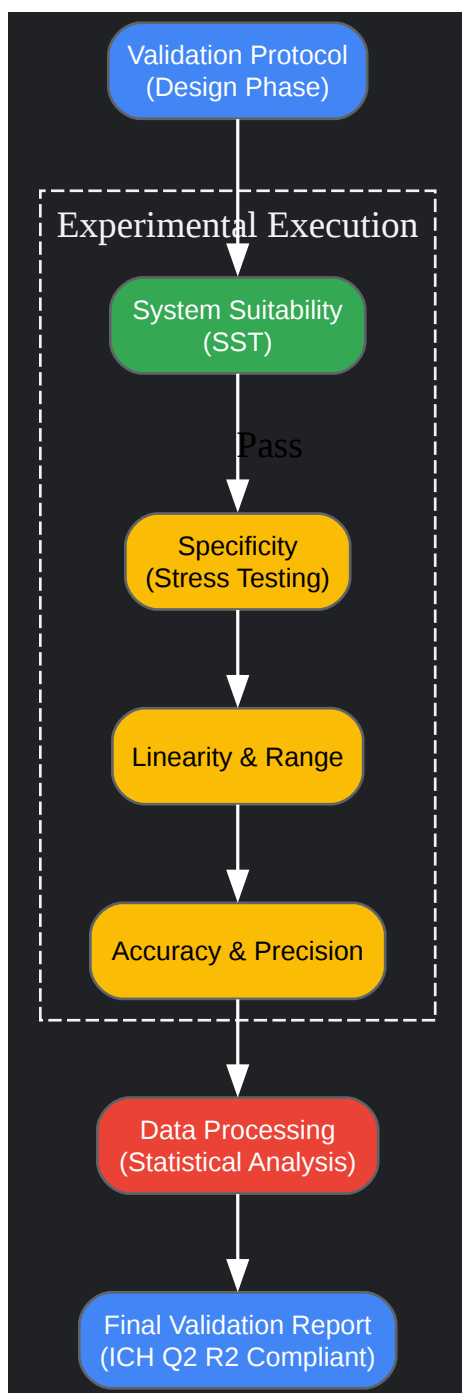
Objective: Verify reliability under small, deliberate variations.

- Variations:
 - Flow Rate: ± 0.1 mL/min.
 - Column Temp: $\pm 5^{\circ}\text{C}$.
 - Buffer pH: ± 0.2 units.

- Acceptance Criteria: System suitability parameters (Tailing factor, Plate count) must remain within limits.

Validation Lifecycle Workflow

This diagram illustrates the flow from protocol generation to final reporting, ensuring data integrity.



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Figure 2: Validation Lifecycle Workflow ensuring sequential compliance.

Critical Considerations

Chiral vs. Achiral Analysis

This protocol describes an Achiral method using a C18 column. It quantifies the total 1-(3,4-difluorophenyl)ethylamine.

- Note: If the specific enantiomer (e.g., (1R)-isomer) is the Critical Quality Attribute (CQA), this method cannot distinguish it from the (1S)-isomer.
- Solution: For enantiomeric purity, a Chiral stationary phase (e.g., Chiralpak AD-H or IG) using a Hexane/Ethanol/DEA mobile phase is required.

Safety (HSE)

DFPEA is an amine intermediate.[1]

- Hazards: Skin irritant, potential eye damage.[1]
- Controls: Handle in a fume hood. Use nitrile gloves. Dispose of fluorinated waste in segregated halogenated waste streams.

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